molecular formula C15H12O2 B8646952 Phenyl 3-phenylprop-2-enoate

Phenyl 3-phenylprop-2-enoate

Cat. No.: B8646952
M. Wt: 224.25 g/mol
InChI Key: NBFNGRDFKUJVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 3-phenylprop-2-enoate, also known as phenyl cinnamate, is an organic compound derived from cinnamic acid. It is characterized by its aromatic structure, which includes a phenyl group attached to the cinnamic acid backbone. This compound is known for its pleasant fragrance and is commonly used in the perfume industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl 3-phenylprop-2-enoate can be synthesized through the esterification of cinnamic acid with phenol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound involves the reaction of cinnamic acid with phenol in the presence of a strong acid resin catalyst. This method is preferred due to its efficiency and the high yield of the desired ester product .

Chemical Reactions Analysis

Types of Reactions: Phenyl 3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Formation of cinnamic acid derivatives.

    Reduction: Formation of cinnamyl alcohol.

    Substitution: Formation of substituted phenyl cinnamates.

Scientific Research Applications

Phenyl 3-phenylprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl 3-phenylprop-2-enoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Phenyl 3-phenylprop-2-enoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Similar compounds include:

These compounds share some chemical properties but differ in their specific applications and reactivity.

Properties

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

phenyl 3-phenylprop-2-enoate

InChI

InChI=1S/C15H12O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H

InChI Key

NBFNGRDFKUJVIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 1-L three-neck flask, under a nitrogen gas stream, trans-cinnamic acid chloride (100 g, 0.60 mol), phenol (59.3 g, 0.63 mol), and THF (500 ml) were fed, and a THF solution (100 ml) of triethylamine (63.8 g, 0.63 mol) were added dropwise using a dripping funnel while being chilled with ice. After the completion of dropwise addition, 12-hour stirring was performed at room temperature, and the reaction solution was poured into water. The obtained white precipitate was filtered and dried under reduced pressure, and thereafter the yield was 135.5 g (yield rate of 99.9%). This was dissolved into approximately 200 ml of methanol by heating, and then cooled. As a result, white crystal was obtained (112.6 g, yield rate of 83.8%). Note that, the obtained crystal was confirmed to be a target trans-cinnamic acid phenyl ester by NMR structural analysis.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
59.3 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
63.8 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

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